molecular formula C17H23N3O3 B7533372 N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide

N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide

Katalognummer B7533372
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: FSTVXPBZADEMTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide, also known as CPI-613, is a novel anticancer drug that has been developed to target cancer cells by inhibiting mitochondrial metabolism.

Wirkmechanismus

N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide inhibits mitochondrial metabolism by targeting two key enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. By inhibiting these enzymes, N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide disrupts the energy production process in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits cancer cell proliferation and migration. In addition, N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide has been shown to reduce tumor growth and metastasis in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide is that it has a unique mechanism of action that targets mitochondrial metabolism in cancer cells. This makes it a promising candidate for combination therapy with other chemotherapy drugs. However, N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide has some limitations for lab experiments. It is a relatively new drug, and more research is needed to fully understand its mechanism of action and potential side effects. In addition, N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide is expensive and not widely available, which may limit its use in research studies.

Zukünftige Richtungen

There are several future directions for research on N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide. One area of focus is to further investigate its mechanism of action and potential side effects. Another area of research is to test N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide in combination with other chemotherapy drugs in clinical trials. Additionally, there is a need for more research on the optimal dosage and administration of N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide in different cancer types. Finally, there is a need to develop more cost-effective methods for synthesizing N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide to make it more widely available for research studies.

Synthesemethoden

N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide is synthesized by reacting 2-methyl-3-(morpholine-4-carbonyl)aniline with cyclopropylamine, followed by reaction with chloroacetyl chloride. The resulting product is purified by column chromatography to obtain N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide.

Wissenschaftliche Forschungsanwendungen

N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide has been extensively studied for its anticancer properties. It has been shown to inhibit mitochondrial metabolism in cancer cells, leading to cell death. N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide has been tested in various cancer types, including pancreatic cancer, acute myeloid leukemia, and non-small cell lung cancer. It has also been tested in combination with other chemotherapy drugs, such as gemcitabine and cisplatin, to enhance their anticancer effects.

Eigenschaften

IUPAC Name

N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-12-14(17(22)20-7-9-23-10-8-20)3-2-4-15(12)18-11-16(21)19-13-5-6-13/h2-4,13,18H,5-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTVXPBZADEMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NCC(=O)NC2CC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.